LogP and Lipophilicity Comparison for Compound Selection
The lipophilicity of 4-(3-Methylphenyl)-1,3-thiazole, as measured by its calculated partition coefficient (LogP), is a key differentiator for its membrane permeability and solubility profile. The reported LogP for this compound is 3.18 , which is a specific, quantitative value that can be directly compared to the 2-amino analog, 4-(3-Methylphenyl)-1,3-thiazol-2-amine, which has a LogP of 2.28 .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.18 |
| Comparator Or Baseline | 4-(3-Methylphenyl)-1,3-thiazol-2-amine (CAS 5330-67-6): LogP = 2.28 |
| Quantified Difference | ΔLogP = 0.90 (Target compound is 0.90 log units more lipophilic) |
| Conditions | In silico calculation (model unspecified in source) |
Why This Matters
A ΔLogP of 0.90 represents a significant difference in lipophilicity, directly influencing passive membrane permeability, distribution volume, and compound solubility, making the target compound more suitable for applications requiring higher lipid solubility.
